molecular formula C24H27N3O5S2 B2873416 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1223902-49-5

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2873416
CAS No.: 1223902-49-5
M. Wt: 501.62
InChI Key: BBSVSUWVHKTSKT-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrimidinone core functionalized with a sulfonyl group at position 5, a thioether linkage at position 2, and an acetamide moiety substituted with a 4-methoxybenzyl group. The structural features of this compound—such as the 4-butylphenylsulfonyl group (lipophilic) and 4-methoxybenzyl substituent (electron-donating)—suggest a balance between membrane permeability and polar interactions, critical for biological targeting.

Properties

CAS No.

1223902-49-5

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

BBSVSUWVHKTSKT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N3O4S2C_{24}H_{26}N_{3}O_{4}S_{2}, with a molecular weight of approximately 520.1 g/mol. The structural features include a pyrimidine ring, sulfonyl group, thioacetamide moiety, and methoxybenzyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N3O4S2
Molecular Weight520.1 g/mol
IUPAC NameThis compound
InChI KeyHLGAXXNDWXIZSV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving urea derivatives and β-dicarbonyl compounds.
  • Introduction of the Sulfonyl Group : Sulfonation reactions using sulfonyl chlorides are commonly employed.
  • Thioacetamide Formation : This is accomplished by reacting intermediates with thioacetic acid or its derivatives.
  • Final Acetamide Formation : The final step involves coupling the thio compound with a methoxybenzyl acetamide derivative.

Biological Activity

Research has indicated that This compound exhibits a range of biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit the growth of MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) cells with IC50 values in the micromolar range.

Cell LineIC50 (µM)
MCF712.5
HT-2915.3
M2110.8

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival. Preliminary data suggest that it may interfere with cell cycle progression, particularly at the G2/M phase.

Case Studies

  • Study on Antiproliferative Activity : A recent study assessed the effects of various derivatives of this compound on human cancer cell lines. The results indicated that modifications in the substituents significantly altered the potency and selectivity against different cancer types .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Sulfonyl Group Modifications

  • 4-Butylphenylsulfonyl vs. 4-Isopropylphenylsulfonyl: The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) () shares the pyrimidinone-sulfonyl scaffold but differs in the alkyl chain length (isopropyl vs. butyl). Hit15 demonstrated 43% inhibition of viral infection and suppressed superoxide anion generation in neutrophils, attributed to its anti-inflammatory action .

Thioether-Linked Acetamide Modifications

  • 4-Methoxybenzyl vs. 4-Chlorophenyl :
    The structurally analogous compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide () replaces the methoxybenzyl group with a chlorophenyl moiety. The electron-withdrawing chlorine substituent likely reduces solubility and alters binding interactions compared to the electron-donating methoxy group, which may enhance hydrogen bonding with targets like FPR2 receptors .

Functional Group Comparisons

Methoxybenzyl vs. Benzothiazole Derivatives

Compound 8c (), 2-((5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, features a nitrobenzothiazole acetamide group. In contrast, the 4-methoxybenzyl group in the target compound may prioritize anti-inflammatory or FPR2 agonism over kinase inhibition .

Sulfamoylphenyl vs. Methoxybenzyl

In 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide (20) (), the sulfamoylbenzothiazole group enables moderate carbonic anhydrase (CA) XII inhibition. The methoxybenzyl group in the target compound lacks sulfonamide functionality, likely shifting activity away from CA inhibition toward other targets like FPR2 or neutrophil elastase .

Anti-Inflammatory and Antiviral Activity

  • Hit15 (): Inhibits superoxide anion generation (IC₅₀ ≈ 10 µM) and elastase release, critical for mitigating COVID-19-related inflammation.
  • Target Compound: The 4-methoxybenzyl group may enhance anti-inflammatory efficacy via FPR2 agonism, as seen in structurally related pyridazinones ().

Enzyme Inhibition Potential

  • Compound 20 (): CA XII inhibition (Ki ≈ 50 nM).
  • Target Compound : The absence of sulfonamide groups suggests negligible CA inhibition but possible activity against kinases or proteases due to the sulfonyl and thioether groups.

Physicochemical Properties

Property Target Compound Hit15 Compound 8c
Melting Point Not reported Not reported 273–275°C
Key Functional Groups 4-Butylphenylsulfonyl, 4-methoxybenzyl 4-Isopropylphenylsulfonyl, 3-methoxyphenyl Cyano, nitrobenzothiazole
Solubility Moderate (methoxy enhances) Low (isopropyl reduces) Low (nitro group reduces)

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